N-(3-methoxypropyl)urea
Overview
Description
N-(3-Methoxypropyl)urea is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 3-methoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxypropyl)urea can be synthesized through the nucleophilic addition of 3-methoxypropylamine to potassium isocyanate in water. This method is catalyst-free and environmentally friendly, avoiding the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of water as a solvent makes the process more sustainable and reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
N-(3-Methoxypropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. These interactions can lead to changes in biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
- N-(3-Methoxypropyl)carbamate
- N-(3-Methoxypropyl)thiourea
- N-(3-Methoxypropyl)guanidine
Comparison: N-(3-Methoxypropyl)urea is unique due to its specific substitution pattern and the presence of the methoxy group. This gives it distinct chemical properties compared to other similar compounds. For example, N-(3-Methoxypropyl)thiourea has a sulfur atom instead of an oxygen atom, leading to different reactivity and applications. Similarly, N-(3-Methoxypropyl)guanidine has a different nitrogen substitution pattern, affecting its biological activity and chemical behavior .
Properties
IUPAC Name |
3-methoxypropylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBTGYXKOFNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366405 | |
Record name | N-(3-methoxypropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-61-5 | |
Record name | N-(3-methoxypropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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